molecular formula C13H10N2O3 B8006799 (4-Nitrophenyl)(phenyl)methanone oxime

(4-Nitrophenyl)(phenyl)methanone oxime

Cat. No.: B8006799
M. Wt: 242.23 g/mol
InChI Key: LNOLJFCCYQZFBQ-BUHFOSPRSA-N
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Description

(4-Nitrophenyl)(phenyl)methanone oxime: is an organic compound that belongs to the class of oximes Oximes are characterized by the presence of the functional group -C=N-OH

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Nitrophenyl)(phenyl)methanone oxime typically involves the reaction of (4-nitrophenyl)(phenyl)methanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a temperature range of 50-70°C. The product is then purified by recrystallization .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of larger reactors and more efficient purification techniques such as continuous crystallization and filtration to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

    Reduction: (4-Nitrophenyl)(phenyl)methanone oxime can undergo reduction reactions where the nitro group is reduced to an amino group. Common reducing agents include hydrogen gas in the presence of a catalyst such as palladium on carbon.

    Substitution: The compound can participate in nucleophilic substitution reactions where the nitro group is replaced by other substituents.

    Oxidation: Oxidation reactions can convert the oxime group to a nitrile or other oxidized forms.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of (4-Nitrophenyl)(phenyl)methanone oxime involves its interaction with molecular targets such as enzymes and receptors. The oxime group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness:

Properties

IUPAC Name

(NE)-N-[(4-nitrophenyl)-phenylmethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O3/c16-14-13(10-4-2-1-3-5-10)11-6-8-12(9-7-11)15(17)18/h1-9,16H/b14-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNOLJFCCYQZFBQ-BUHFOSPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NO)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=N\O)/C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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